molecular formula C14H13NO2 B510496 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 74442-17-4

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No. B510496
CAS RN: 74442-17-4
M. Wt: 227.26g/mol
InChI Key: UZKCZJAPTCTWEN-UHFFFAOYSA-N
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Description

“4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound that has been studied for its potential applications in various fields . It is related to “8-Methoxy-4,4,6-trimethyl-4h-pyrrolo [3,2,1-ij]quinoline-1,2-dione”, which has a molecular weight of 257.29 .


Synthesis Analysis

The synthesis of this compound has been explored in several studies. For instance, one study found that methoxy and benzyloxy groups are not hydrolyzed under certain conditions, leading to the synthesis of previously unknown 4,4,6-trimethyl-8-R-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing alkoxy, acyloxy, and hydroxy groups .


Molecular Structure Analysis

The molecular structure of this compound is complex and has been the subject of various studies. For example, one study synthesized hybrid compounds based on 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment .


Chemical Reactions Analysis

In terms of chemical reactions, it has been found that the use of a two-stage modification of the Stolle method for the synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-diones brings no advantages compared to the classical method of direct interaction of the substrates with oxalyl chloride .

Scientific Research Applications

Anticorrosive Applications

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, as a derivative of quinoline, has shown potential in anticorrosive applications. Quinoline derivatives are known for their effectiveness against metallic corrosion, particularly due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic makes them highly suitable for use as anticorrosive materials in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry and Drug Development

Quinoline and its derivatives, including this compound, are significant in medicinal chemistry due to their broad spectrum of bioactivity. They serve as a core template in drug design, showing substantial efficacies for future drug development. The diversity of quinoline's derivatives and their synthetic approaches highlight their indomitable position as a pharmacophore in medicinal chemistry (Ajani, Iyaye, & Ademosun, 2022).

Optical Sensing and Biomedical Applications

Derivatives of quinoline, including this compound, are also utilized in the synthesis of optical sensors. These compounds are suitable for use as exquisite sensing materials owing to their ability to form both coordination and hydrogen bonds. This property makes them applicable in various biomedical and medicinal domains (Jindal & Kaur, 2021).

Role in Synthesis of Heterocycles and Organic Chemistry

The compound is also integral in the synthesis of heterocycles like pyridines, quinolines, and isoquinolines. These heterocycles are crucial structures in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. They are part of various important compounds including vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals, signifying the compound's importance in organic chemistry and synthesis (Mishra, Nair, & Baire, 2022).

Biochemical Analysis

Biochemical Properties

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been shown to interact with various enzymes and proteins. Specifically, it has been found to inhibit protein kinases such as NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 . The nature of these interactions involves the compound binding to these enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against protein kinases . Protein kinases play crucial roles in cell signaling pathways, gene expression, and cellular metabolism. Therefore, the inhibition of these enzymes by this compound can significantly influence cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically protein kinases . By binding to these enzymes, the compound inhibits their activity, leading to changes in gene expression and cellular processes.

properties

IUPAC Name

9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKCZJAPTCTWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1,2-dihydro-2,2,4-trimethylquinoline (34.6 g., 0.2 mole) in 50 ml. dry methylene chloride was added slowly dropwise to oxalyl chloride (26.4 g., 0.21 mole) in 300 ml. dry methylene chloride. Addition required 45 min., and when complete the resultant solution was stirred at ambient temperature 4 hrs. and refluxed 2 hrs. The dark red solution was freed of solvent at reduced pressure and the very dark solid residue taken up in chloroform. Dilution with ligroine and chilling produced a total yield of 32.6 g. (71.8%); m.p. 170°-176° C. A sample repeatedly recrystallized from toluene-ligroine (1:4) melted at 176°-177.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives and how are they synthesized?

A1: 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones are characterized by a fused tricyclic ring system containing a pyrrolidine-2,5-dione moiety. They are often functionalized at the 6 and 8 positions of the ring system. A key synthetic approach involves the oxidation of substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij] quinoline-1,2-diones. This oxidation typically proceeds with the opening of the pyrrole-1,2-dione fragment and subsequent decarboxylation, leading to the formation of either 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids or 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids. [] Notably, the presence of the gem-dimethyl groups in these molecules does not hinder the oxidation process. [] Further functionalization and derivatization of this core structure allow for the exploration of diverse chemical space for potential biological activities.

Q2: What makes this compound derivatives interesting for medicinal chemistry?

A2: These compounds are structurally analogous to the natural antibiotic Helquinoline, specifically (2R,4S)-4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. [] This structural similarity suggests that this compound derivatives could exhibit a range of biological activities and could potentially serve as a starting point for the development of new therapeutic agents.

Q3: How is the structure of this compound derivatives confirmed?

A3: The structures of synthesized this compound derivatives are confirmed using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, as well as elemental analysis. [] These methods provide comprehensive data on the compound's structure, purity, and elemental composition.

Q4: What research has been conducted on the potential of 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones as protein kinase inhibitors?

A5: Studies have explored the synthesis and evaluation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment as potential inhibitors of protein kinases. [] Protein kinases play critical roles in various cellular processes, and their dysregulation is implicated in several diseases, making them attractive therapeutic targets. The specific inhibitory properties and structure-activity relationships of these compounds are subjects of ongoing research.

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